molecular formula C10H12N4O2S B8468641 2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile

2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile

Cat. No.: B8468641
M. Wt: 252.30 g/mol
InChI Key: SUPKXLLQJZJXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall yield of the product. Common synthetic routes may include:

    Cyclopropylation: Introduction of the cyclopropyl group through cyclopropanation reactions.

    Sulfonylation: Addition of the methylsulfonyl group using sulfonyl chlorides or sulfonic acids.

    Pyrimidine Formation: Construction of the pyrimidine ring through condensation reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Solvent Selection: Choosing solvents that favor the desired reaction pathway.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications, such as in drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(methylsulfonyl)pyrimidine-5-carbonitrile: Lacks the cyclopropyl group.

    2-(Cyclopropylamino)-4-(methylsulfonyl)pyrimidine-5-carbonitrile: Similar structure but different substitution pattern.

Uniqueness

2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N4O2S

Molecular Weight

252.30 g/mol

IUPAC Name

2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile

InChI

InChI=1S/C10H12N4O2S/c1-10(3-4-10)14-9-12-6-7(5-11)8(13-9)17(2,15)16/h6H,3-4H2,1-2H3,(H,12,13,14)

InChI Key

SUPKXLLQJZJXTN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)NC2=NC=C(C(=N2)S(=O)(=O)C)C#N

Origin of Product

United States

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